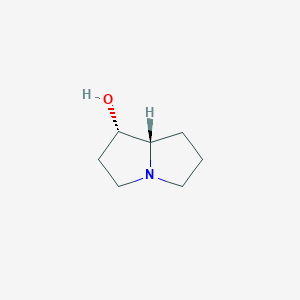
(1S,7AS)-Hexahydro-1H-pyrrolizin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S]-Hexahydro-pyrrolizin-1-ol is a chemical compound with the molecular formula C7H13NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [S]-Hexahydro-pyrrolizin-1-ol typically involves the reduction of pyrrolizidine derivatives. One common method is the catalytic hydrogenation of pyrrolizidine using a palladium catalyst under high pressure and temperature conditions. Another approach involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of [S]-Hexahydro-pyrrolizin-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, solvent, and reaction parameters are critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[S]-Hexahydro-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of [S]-Hexahydro-pyrrolizin-1-ol can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group in [S]-Hexahydro-pyrrolizin-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
[S]-Hexahydro-pyrrolizin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [S]-Hexahydro-pyrrolizin-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-pyrrolizine: A structurally similar compound with different stereochemistry.
Pyrrolizidine: The parent compound from which [S]-Hexahydro-pyrrolizin-1-ol is derived.
Pyrrolizidine alkaloids: A group of naturally occurring compounds with similar core structures.
Uniqueness
[S]-Hexahydro-pyrrolizin-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63121-29-9 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
UCQIGQBEAGJWTF-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](CCN2C1)O |
SMILES canonique |
C1CC2C(CCN2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


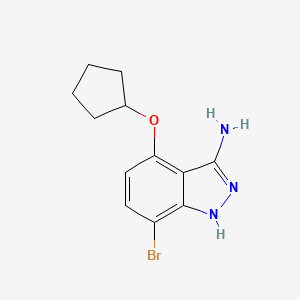
![1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B11767702.png)

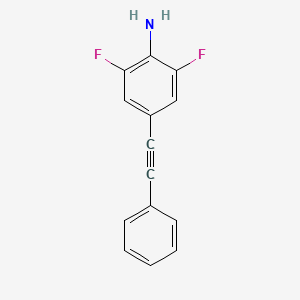
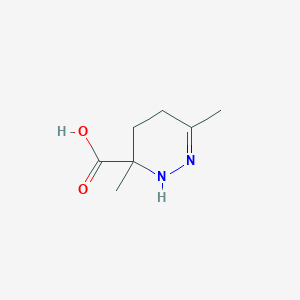
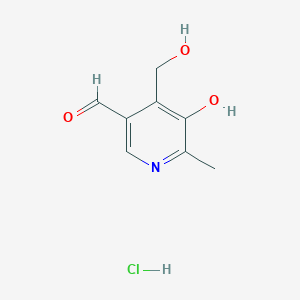

![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
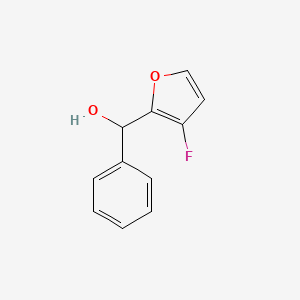
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
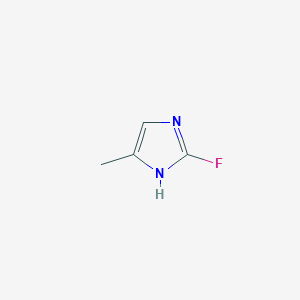

![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

